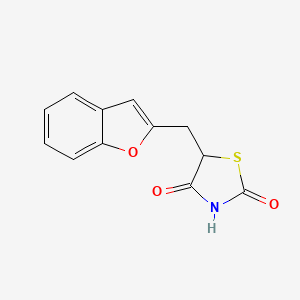

5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

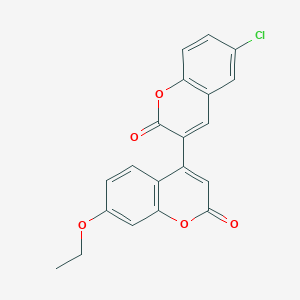

Übersicht

Beschreibung

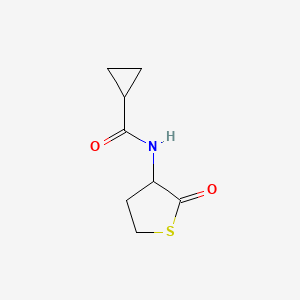

The compound "5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione" is a derivative of thiazolidinedione, a class of compounds known for their biological activities, including antidiabetic and antiproliferative effects. Thiazolidinediones are characterized by a five-membered ring containing nitrogen and sulfur atoms. The presence of a benzofuran moiety in the compound suggests potential for unique biological properties, as benzofuran derivatives are known for their diverse pharmacological activities.

Synthesis Analysis

The synthesis of thiazolidinedione derivatives often involves the preparation of key intermediates, such as 1-(1-benzofuran-2-yl)-2-bromoethanone, which can be further reacted with thiourea to yield thiazol-2-amine derivatives. These intermediates can then be converted into various thiazolidinedione derivatives through reactions with different reagents, such as aromatic aldehydes and thioacetic acid, in the presence of catalysts like anhydrous ZnCl2 . Other synthetic approaches include the preparation of 5-substituted thiazolidine-2,4-diones, which have been shown to exhibit significant hypoglycemic and hypolipidemic activities .

Molecular Structure Analysis

The molecular structure of thiazolidinedione derivatives can be analyzed using various spectroscopic methods, including FT-IR, FT-Raman, and NMR. These techniques allow for the identification of functional groups and the determination of the compound's electronic structure. Quantum chemical methods, such as DFT/B3LYP, can be used to predict vibrational frequencies and construct theoretical spectra for further analysis .

Chemical Reactions Analysis

Thiazolidinedione derivatives can undergo various chemical reactions, depending on the substituents attached to the thiazolidine ring. The presence of different functional groups can lead to a variety of biological activities. For instance, the introduction of a nitro group on the thiazolidinone moiety and the substitution at the fourth position of the aryl ring have been found to play a significant role in antiproliferative activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinedione derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the thiazolidine ring. The electronic properties, including HOMO and LUMO energies, can be determined using Time-Dependent Density Functional Theory. Additionally, the electrostatic potential surfaces, polarizability, and thermodynamic properties can provide insights into the reactivity and interaction of the compound with biological targets .

Wissenschaftliche Forschungsanwendungen

Synthesis of Biological Agents

5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione has been used in the synthesis of various biological agents. For example, its derivatives have been synthesized and screened for antimicrobial and analgesic activity. This indicates its potential use in developing new therapeutic compounds (Bhovi K. Venkatesh, Y. Bodke, & S. Biradar, 2010).

Cancer Inhibitory Activity

Derivatives of this compound have shown promising results in cancer inhibitory activity in vitro. The structural modification of thiazolidine-2,4-dione with different groups has been found to significantly affect its anticancer activity against various cancer cells (Li Zi-cheng, 2013).

Antidiabetic and Hypolipidemic Agents

Research has demonstrated the potential of 5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione derivatives as antidiabetic and hypolipidemic agents. Studies on thiazolidinedione derivatives incorporating benzofuran moieties showed improvement in euglycemic activity, indicating their usefulness in treating diabetes and related conditions (K. A. Reddy et al., 1999).

Antihyperglycemic Studies

Recent studies have described a synthesis method for benzimidazole-thiazolidinedione hybrids, which were found to have robust antihyperglycemic action linked to insulin sensitization mechanisms. This suggests their potential application in the treatment of diabetes (Abraham Gutiérrez-Hernández et al., 2019).

Antimicrobial Evaluation

There has been significant research into the antimicrobial properties of various derivatives of 5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione. These studies suggest its role in the development of new antimicrobial agents, which could be significant in the context of increasing antibiotic resistance (J. L. Jat et al., 2006).

Wirkmechanismus

Target of Action

Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .

Mode of Action

Benzofuran derivatives have been reported to show remarkable inhibition against certain bacteria, suggesting potential antimicrobial activity .

Biochemical Pathways

Benzofuran derivatives have been reported to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been reported to exhibit a wide array of biological activities, making it a privileged structure in the field of drug discovery .

Action Environment

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(1-benzofuran-2-ylmethyl)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3S/c14-11-10(17-12(15)13-11)6-8-5-7-3-1-2-4-9(7)16-8/h1-5,10H,6H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYUQEXIJUOOOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CC3C(=O)NC(=O)S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3013437.png)

![1,1-Dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonyl chloride](/img/structure/B3013439.png)

![N-(3,4-difluorophenyl)-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanamide](/img/structure/B3013440.png)

![Methyl 4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B3013448.png)

![ethyl N-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate](/img/structure/B3013451.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B3013458.png)